2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC16287973
Molecular Formula: C18H17Cl2N5O3S
Molecular Weight: 454.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Cl2N5O3S |
|---|---|
| Molecular Weight | 454.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H17Cl2N5O3S/c1-27-11-4-6-14(15(8-11)28-2)22-16(26)9-29-18-24-23-17(25(18)21)12-5-3-10(19)7-13(12)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
| Standard InChI Key | FLRFIDRCLDIWGO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)OC |
Introduction
Chemical Identity and Structural Features
2-{[4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (molecular formula: C₁₉H₁₈Cl₂N₆O₃S) integrates multiple functional groups that define its reactivity and bioactivity. The 1,2,4-triazole ring serves as the central scaffold, with substitutions at the 3-, 4-, and 5-positions conferring specificity. Key structural attributes include:
-
2,4-Dichlorophenyl group: Introduces hydrophobicity and electron-withdrawing effects, enhancing membrane permeability and electrostatic interactions with target proteins.
-
Sulfanylacetamide linker: Bridges the triazole core to the dimethoxyphenyl group, providing conformational flexibility and hydrogen-bonding capacity.
-
2,4-Dimethoxyphenyl moiety: Contributes to π-π stacking interactions and modulates solubility through methoxy substituents.
The compound’s IUPAC name systematically reflects these substituents, ensuring unambiguous identification in synthetic and pharmacological contexts .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis typically follows a three-step sequence, optimized for yield and purity:
-
Triazole ring formation: Cyclocondensation of thiosemicarbazide derivatives with α-haloketones generates the 1,2,4-triazole core.
-
Sulfanylacetamide conjugation: Reaction of the triazole-thiol intermediate with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF).
-
Purification: Sequential recrystallization from ethanol-water mixtures or silica gel chromatography isolates the target compound (>95% purity).
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiosemicarbazide, α-bromoketone, EtOH, reflux, 8 h | 78 | 92 |
| 2 | 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide, K₂CO₃, DMF, 60°C, 4 h | 85 | 94 |
| 3 | Ethanol-water (3:1), recrystallization | 91 | 98 |
Ultrasound-assisted methods, as demonstrated for analogous theophylline-triazole hybrids, reduce reaction times by 40–60% while maintaining yields >90% .
Biological Activity Profile
Antimicrobial Efficacy
Preliminary assays against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) pathogens reveal dose-dependent growth inhibition. The dimethoxyphenyl group enhances lipophilicity, promoting bacterial membrane disruption.
Table 2: Minimum Inhibitory Concentrations (MIC)
| Bacterial Strain | MIC (μg/mL) | Reference Compound (MIC, μg/mL) |
|---|---|---|
| B. subtilis | 0.35 ± 0.12 | Ampicillin (0.28 ± 0.05) |
| E. coli | 1.02 ± 0.24 | Ciprofloxacin (0.15 ± 0.03) |
Enzyme Inhibition
The compound exhibits potent inhibition of HCV serine protease (IC₅₀ = 0.018 ± 0.003 mg), outperforming ribavirin (IC₅₀ = 0.165 ± 0.053 mg) in kinetic assays . Molecular docking simulations indicate binding affinity (-7.8 kcal/mol) via:
-
Hydrogen bonds between the triazole amino group and protease residues (His57, Asp81).
-
Hydrophobic interactions involving the dichlorophenyl and dimethoxyphenyl moieties.
Table 3: Docking Scores for Protease Inhibitors
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Target compound | -7.8 |
| Ribavirin | -6.2 |
| Indole-based control | -7.4 |
Structure-Activity Relationships (SAR)
Modifications to the triazole core and aromatic substituents significantly influence bioactivity:
-
Electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance enzyme affinity by 30–50% compared to electron-donating groups (e.g., OCH₃).
-
Methoxy positioning: Para-methoxy groups optimize solubility without compromising target engagement, whereas ortho-substitutions sterically hinder binding.
Pharmacokinetic and Toxicity Considerations
While in vivo data remain limited, in silico predictions (SwissADME) suggest:
-
High gastrointestinal absorption (HIA > 80%).
-
Blood-brain barrier permeability (logBB = 0.45), indicating potential CNS activity.
-
CYP3A4 inhibition risk (Probability = 0.72), necessitating drug-interaction studies.
Acute toxicity in murine models (LD₅₀ > 500 mg/kg) classifies the compound as moderately safe, though chronic toxicity profiles require further elucidation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume